molecular formula C18H13ClN6OS B2786921 N-(3-chlorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891107-42-9

N-(3-chlorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2786921
CAS No.: 891107-42-9
M. Wt: 396.85
InChI Key: YXQSSDCKYMUMLW-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a triazolopyridazine derivative characterized by a sulfur-linked acetamide group at position 3 of the triazolopyridazine core and a pyridin-3-yl substituent at position 4. The 3-chlorophenyl group attached to the acetamide moiety introduces steric and electronic modifications that may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6OS/c19-13-4-1-5-14(9-13)21-17(26)11-27-18-23-22-16-7-6-15(24-25(16)18)12-3-2-8-20-10-12/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQSSDCKYMUMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to pharmacologically active triazolopyridazinyl derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazolopyridazine derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of the target compound and structurally related analogs, focusing on substituent effects and available data.

Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives

Compound Name / CAS Number Core Structure Substituents (Position) Key Properties / Notes
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine - 3-(sulfanylacetamide) with N-(3-chlorophenyl)
- 6-(pyridin-3-yl)
No direct hazard data available; structural focus on pyridine and chloroaryl groups for potential target interactions.
6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-b]pyridazine - 6-Chloro, 7-cyclobutyl
- 3-(2,6-difluorophenyl)
Classified as "no known hazard" per safety data . Substituents (halogens, cyclobutyl) may enhance metabolic stability.
N-[3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide (CAS 894063-52-6) [1,2,4]Triazolo[4,3-b]pyridazine - 6-Phenyl with furan-2-carboxamide Furan groups may reduce lipophilicity compared to sulfanyl acetamide derivatives.
2-Methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide (CAS 894064-82-5) [1,2,4]Triazolo[4,3-b]pyridazine - 6-Phenyl with methylpropanamide Branched alkyl chains (e.g., methylpropanamide) could improve solubility or alter binding kinetics.
N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 894067-38-0) [1,2,4]Triazolo[4,3-b]pyridazine - 6-Phenyl with methyl-triazolo core and acetamide Methylation at the triazolo ring may influence steric hindrance or metabolic pathways.

Key Observations:

Chloro and fluorophenyl groups (as in ) are often associated with increased stability but may raise toxicity concerns in certain contexts.

Functional Group Variations: Sulfanyl vs. Aromatic vs. Aliphatic Substituents: Pyridin-3-yl (target compound) and difluorophenyl () groups may facilitate π-π stacking in target binding, whereas aliphatic chains (e.g., methylpropanamide in CAS 894064-82-5 ) could modulate solubility.

Biological Activity

N-(3-chlorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide (CAS No. 891107-42-9) is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₃ClN₆OS. It features a triazolo-pyridazine core which is known for its biological significance.

PropertyValue
Molecular Weight396.85 g/mol
IUPAC NameThis compound
CAS Number891107-42-9

This compound is believed to exert its biological effects through inhibition of specific kinases and interaction with cellular receptors. The compound has shown promising results in inhibiting c-Met kinase activity, which is crucial in cancer progression and metastasis.

In Vitro Studies

Research has demonstrated that derivatives similar to this compound exhibit moderate cytotoxicity against various cancer cell lines:

Cell LineIC₅₀ (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that the compound exhibits significant cytotoxicity comparable to established anticancer agents like Foretinib (IC₅₀ = 0.090 μM) .

Anticancer Properties

The compound's structural characteristics suggest potential as an anticancer agent. Studies have indicated that it can induce apoptosis in cancer cells and inhibit cell cycle progression at the G0/G1 phase . The mechanism involves disruption of signaling pathways crucial for cell survival and proliferation.

Case Studies

Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several triazolo-pyridazine derivatives, this compound exhibited significant inhibition of cell viability in A549 and MCF-7 cell lines compared to control groups.

Case Study 2: Kinase Inhibition
Another study focused on the inhibitory effects of this compound on c-Met kinase revealed that it effectively reduced phosphorylation levels in treated cells. This finding supports its potential as a targeted therapy for cancers characterized by c-Met overexpression .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, optimal dosing regimens, and combination therapies with existing anticancer drugs could enhance its clinical applicability.

Q & A

Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions starting with the formation of the triazolopyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors. Subsequent functionalization includes sulfanylacetamide coupling using thiol-alkylation under basic conditions (e.g., K₂CO₃ in DMF). Key parameters:

  • Temperature : 80–100°C for cyclocondensation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution during thioether formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridin-3-yl at C6, sulfanylacetamide at C3) .
  • Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., triazole-pyridazine dihedral angle ~15° in related analogs) .

Advanced Research Questions

Q. How can structural ambiguities in analogs be resolved using crystallographic data?

Utilize SHELX programs (e.g., SHELXL) for refinement against high-resolution X-ray data. For example:

  • Unit cell parameters : Monoclinic system (P2₁/c) with Z = 8 for N-(3-chlorophenyl) derivatives .
  • Hydrogen bonding : Intramolecular N–H···N interactions stabilize folded conformations (distance: 2.8–3.0 Å) .
  • Torsion angles : Pyridinyl and chlorophenyl groups exhibit dihedral angles of 42–67°, influencing solubility .

Table 1 : Crystallographic Data for Related Compounds

ParameterN-(4-Chlorophenyl) AnalogN-(3-Chlorophenyl) Analog
Space groupP2₁/cP2₁/c
a (Å)18.22018.220
β (°)108.761108.761
R-factor0.0500.050

Q. How do conflicting reports on biological activity (e.g., kinase inhibition vs. antimicrobial effects) inform experimental design?

Contradictions arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. Mitigation strategies:

  • Orthogonal assays : Pair enzymatic inhibition (IC₅₀) with cellular viability (MTT assay) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) to isolate target effects .
  • Molecular docking : Predict binding modes to kinases (e.g., CDK2) using PyMOL or AutoDock .

Q. What methodologies address low yield during sulfanylacetamide coupling?

  • Catalyst screening : Add KI or phase-transfer catalysts (e.g., TBAB) to accelerate thiol-alkylation .
  • Protecting groups : Temporarily protect reactive amines (e.g., Boc) to prevent side reactions .
  • Real-time monitoring : Use TLC/HPLC to track intermediate consumption .

Data Contradiction Analysis

Q. Why do solubility predictions (LogP calculations) conflict with experimental observations?

Discrepancies stem from crystal packing effects (e.g., π-π stacking in triazolopyridazines reduces aqueous solubility despite moderate LogP ~2.5). Solutions:

  • Co-solvent systems : Use DMSO-water mixtures for in vitro assays .
  • Amorphous solid dispersion : Enhance bioavailability via spray drying with polymers (e.g., HPMC) .

Q. How to reconcile divergent stability profiles in acidic vs. basic media?

Acidic hydrolysis targets the acetamide bond (t₁/₂ = 2 hr at pH 1), while basic conditions degrade the triazole ring. Stabilization approaches:

  • pH-controlled formulations : Encapsulate in enteric-coated tablets for oral delivery .
  • Derivatization : Replace labile groups (e.g., methyl substituents on pyridine improve stability) .

Methodological Recommendations

  • Synthetic optimization : Prioritize microwave-assisted synthesis to reduce reaction time (30 min vs. 12 hr) .
  • Crystallization : Use slow evaporation from ethanol/water (7:3) for high-quality single crystals .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.